[3-(3,5-DICHLORO-2,4,6-TRIMETHYLPHENYL)-9H-[1,2,3,5]OXATRIAZOLO[3,2-A][1,2,3]BENZOTRIAZOL-9-YL](3,4,5-TRIMETHOXYPHENYL)METHANONE
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Overview
Description
[3-(3,5-DICHLORO-2,4,6-TRIMETHYLPHENYL)-9H-[1,2,3,5]OXATRIAZOLO[3,2-A][1,2,3]BENZOTRIAZOL-9-YL](3,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of dichloro, trimethylphenyl, oxatriazolo, benzotriazol, and trimethoxyphenyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-DICHLORO-2,4,6-TRIMETHYLPHENYL)-9H-[1,2,3,5]OXATRIAZOLO[3,2-A][1,2,3]BENZOTRIAZOL-9-YL](3,4,5-TRIMETHOXYPHENYL)METHANONE involves multiple steps, including the preparation of intermediate compounds. The process typically starts with the chlorination of 2,4,6-trimethylphenol to obtain 3,5-dichloro-2,4,6-trimethylphenol. This intermediate is then subjected to a series of reactions involving azide formation, cyclization, and coupling with 3,4,5-trimethoxybenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[3-(3,5-DICHLORO-2,4,6-TRIMETHYLPHENYL)-9H-[1,2,3,5]OXATRIAZOLO[3,2-A][1,2,3]BENZOTRIAZOL-9-YL](3,4,5-TRIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(3,5-DICHLORO-2,4,6-TRIMETHYLPHENYL)-9H-[1,2,3,5]OXATRIAZOLO[3,2-A][1,2,3]BENZOTRIAZOL-9-YL](3,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
Compared to similar compounds, [3-(3,5-DICHLORO-2,4,6-TRIMETHYLPHENYL)-9H-[1,2,3,5]OXATRIAZOLO[3,2-A][1,2,3]BENZOTRIAZOL-9-YL](3,4,5-TRIMETHOXYPHENYL)METHANONE stands out due to its unique combination of functional groups
Properties
IUPAC Name |
[1-(3,5-dichloro-2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N4O5/c1-13-21(14(2)23(28)15(3)22(13)27)25-29-37-32-30(25)17-9-7-8-10-18(17)31(32)26(33)16-11-19(34-4)24(36-6)20(12-16)35-5/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJESYDGKMDUHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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